molecular formula C14H20O2 B8670769 2,5-Dimethyl-2-phenylhexanoic acid

2,5-Dimethyl-2-phenylhexanoic acid

Cat. No.: B8670769
M. Wt: 220.31 g/mol
InChI Key: RWVZPQVVGXXBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-2-phenylhexanoic acid is a branched carboxylic acid featuring a hexanoic acid backbone substituted with a phenyl group at position 2 and methyl groups at positions 2 and 5. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The structural complexity introduced by the phenyl and methyl groups influences its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,5-dimethyl-2-phenylhexanoic acid

InChI

InChI=1S/C14H20O2/c1-11(2)9-10-14(3,13(15)16)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)

InChI Key

RWVZPQVVGXXBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2,5-Dimethyl-2-phenylhexanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
This compound C₁₄H₁₈O₂ 218.29 Phenyl (C6H5) at C2; Methyl (CH3) at C2, C5 N/A (data inferred from analogs)
(S)-(+)-2-Phenylhexanoic acid C₁₂H₁₆O₂ 192.26 Phenyl at C2 Synthesis yield: 23.0%
2-Ethyl-2,5-dimethylhexanoic acid C₁₀H₁₈O₂ 170.25 Ethyl (C2H5) and methyl groups at C2, C5 Commercial availability (e.g., Topper 5E, Wiltz 65)
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.25 Two phenyl groups and hydroxyl at C2 Used in synthesis of pharmaceuticals
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 Methoxy (OCH3) and phenyl at C2 Melting point: 69–70°C

Challenges in Research and Development

  • Synthetic Complexity : The introduction of multiple substituents (phenyl and methyl) complicates regioselective synthesis, requiring advanced catalytic systems or protecting group strategies.
  • Data Gaps: Limited direct data on the target compound’s properties (e.g., solubility, toxicity) necessitate extrapolation from analogs like benzilic acid or 2-phenylhexanoic acid .

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